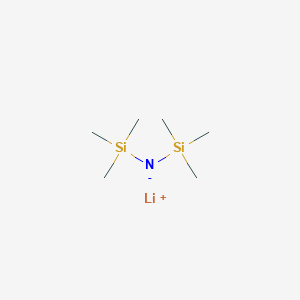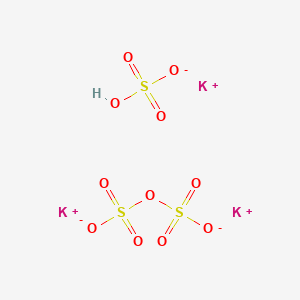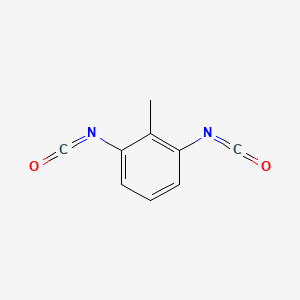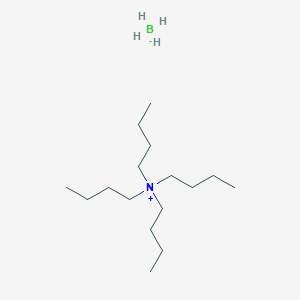
lithium;bis(trimethylsilyl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of lithium;bis(trimethylsilyl)azanide involves synthetic routes that include the formation of inclusion complexes with cyclodextrins. The most common methods to prepare these complexes involve the use of non-polar cavities of cyclodextrins, which enhance the solubility and stability of the compound . Industrial production methods typically involve large-scale synthesis using these inclusion techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
lithium;bis(trimethylsilyl)azanide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
lithium;bis(trimethylsilyl)azanide has a wide range of scientific research applications:
Chemistry: It is used in the study of protein kinase D inhibition and its effects on cellular processes.
Medicine: this compound has potential therapeutic applications in regenerative medicine due to its ability to maintain stem cell pluripotency.
Industry: The compound is used in the development of biotechnological substances with innovative properties, improving the development of various products
Mecanismo De Acción
lithium;bis(trimethylsilyl)azanide exerts its effects by inhibiting protein kinase D. This inhibition activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The compound’s mechanism involves the depletion of protein kinase D genes, which phenocopies the inhibition effect. This activation of the PI3K/AKT pathway is crucial for maintaining the pluripotency of embryonic stem cells .
Comparación Con Compuestos Similares
lithium;bis(trimethylsilyl)azanide is unique compared to other protein kinase D inhibitors due to its specific ability to maintain stem cell pluripotency. Similar compounds include:
CID755673: Another protein kinase D inhibitor with similar properties.
PD0325901: An inhibitor of mitogen-activated protein kinase kinase, often used in combination with this compound.
CHIR99021: An inhibitor of glycogen synthase kinase 3, also used in combination with this compound for maintaining stem cell phenotype
These compounds, while similar in their inhibitory effects, differ in their specific targets and pathways, highlighting the unique application of this compound in stem cell research.
Propiedades
IUPAC Name |
lithium;bis(trimethylsilyl)azanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNESATAKKCNGOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[Si](C)(C)[N-][Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[Si](C)(C)[N-][Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18LiNSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7799409.png)








![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7799479.png)
